molecular formula C14H8Cl2N2O2 B2815934 3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 602334-00-9

3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2815934
CAS No.: 602334-00-9
M. Wt: 307.13
InChI Key: ORXGNQYJSBESIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound that features a quinazoline core structure substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloroaniline and anthranilic acid.

    Cyclization: The reaction between 3,5-dichloroaniline and anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of the quinazoline core.

    Hydrogenation: The quinazoline intermediate is then subjected to hydrogenation using a palladium catalyst to yield the tetrahydroquinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can further modify the tetrahydroquinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Halogenation reagents such as chlorine (Cl2) or bromine (Br2) can be used for electrophilic substitution.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Further reduced tetrahydroquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorophenylpyridine: Shares the 3,5-dichlorophenyl group but has a pyridine core instead of a quinazoline core.

    N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Contains a similar dichlorophenyl group but with a different heterocyclic structure.

Uniqueness

3-(3,5-Dichlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-4aH-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-5-9(16)7-10(6-8)18-13(19)11-3-1-2-4-12(11)17-14(18)20/h1-7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEIZKKSBKOSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.